N-(2,3-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-10-4-3-5-11(14(10)19)20-15(23)12-8-9-16(25-12)21-13-6-1-2-7-22(13)17(9)24/h1-8H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOWLNRHIFWTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C(=O)N2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data from various studies and synthesized findings.
Structure and Properties
The compound belongs to a class of pyrido-thieno-pyrimidines, characterized by a fused ring system that contributes to its biological activity. The presence of the dichlorophenyl group is significant for its interaction with biological targets.
1. Antitumor Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit notable antitumor properties. A study evaluated the inhibitory activity against various cancer cell lines, including NCI-H1975 and A549. The results showed that compounds with similar structures demonstrated IC50 values indicating potent antitumor effects:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A1 | NCI-H1975 | 13 |
| B1 | A549 | 0.297 |
| B9 | NCI-H460 | >50 |
The introduction of specific substituents significantly enhanced the antitumor activity, suggesting that structural modifications can lead to increased efficacy against cancer cells .
2. Kinase Inhibition
The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR) kinase. The inhibition rates were assessed using ELISA methods, revealing that certain derivatives exhibited over 36% inhibition at concentrations as low as 0.1 μM. This highlights the potential for developing targeted therapies for cancers driven by EGFR mutations .
3. Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence regarding the antimicrobial efficacy of pyrido-thieno-pyrimidine derivatives. Studies have shown that compounds with this scaffold possess antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities associated with this compound:
- Synthesis and Evaluation : A recent study synthesized various analogs and assessed their biological activities. Compounds with thienopyrimidine structures showed superior cytotoxicity compared to their pyridopyrimidine counterparts due to better interaction with target proteins .
- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications in the side chains significantly impacted the biological activity. For instance, compounds substituted with N-methylpyrazole exhibited enhanced activity against specific cancer cell lines .
Scientific Research Applications
Research indicates that N-(2,3-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide exhibits various biological activities:
- Anticancer Properties : Studies have shown that derivatives of pyrido[1,2-a]thieno[2,3-d]pyrimidines can inhibit the growth of cancer cells by targeting specific signaling pathways. For instance, compounds in this class have been found to interact with the EPH receptor family, which is overexpressed in certain cancers .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties. The thieno[2,3-d]pyrimidine derivatives have been reported to show activity against a range of bacterial strains .
Synthesis and Development
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with appropriate precursors such as 2-amino thiophene derivatives.
- Reaction Conditions : Multi-step organic reactions are employed, often involving chlorination and cyclization techniques to construct the thieno-pyrimidine framework.
- Characterization : The synthesized compounds are characterized using techniques like NMR and mass spectrometry to confirm their structures.
Case Study 1: Anticancer Activity
A series of pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives were evaluated for their anticancer effects. One compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of various thieno-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications on the dichlorophenyl ring enhanced antimicrobial activity compared to unmodified analogs .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target | Result |
|---|---|---|---|
| This compound | Anticancer | EPH receptor | Significant inhibition in vitro |
| Various thieno-pyrimidines | Antimicrobial | Bacterial strains | Effective against multiple strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, molecular properties, and synthesis approaches.
Substituent Analysis and Molecular Properties
Table 1: Structural and Molecular Comparison
Key Observations:
Polarity : The 3-pyridinyl substituent in increases polarity and hydrogen-bonding capacity, which may improve solubility in aqueous media relative to the dichlorophenyl analog.
Steric Considerations : The 4-isopropylphenyl group in introduces steric bulk, which could hinder binding to target proteins compared to the smaller dichlorophenyl group.
Q & A
Basic: What are the optimized synthetic routes for N-(2,3-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as substituted pyrimidines and thiophene derivatives. For example:
- Step 1: React 3-amino-5-methyl-4-oxo-N-phenyl derivatives with alkylthio groups under reflux in ethanol to form the thieno[2,3-d]pyrimidine core .
- Step 2: Introduce the 2,3-dichlorophenyl carboxamide moiety via nucleophilic substitution or coupling reactions.
- Key Considerations: Optimize solvent polarity (e.g., DMF for high-temperature stability) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) to improve yield .
Advanced: How can researchers address synthetic challenges like low yields or unwanted byproducts in this compound’s synthesis?
Methodological Answer:
- Process Control: Use real-time monitoring (e.g., in situ FTIR or HPLC) to track reaction progress and adjust parameters dynamically .
- Byproduct Mitigation: Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce impurities .
- Solvent Optimization: Screen ionic liquids or biphasic systems to enhance selectivity .
Basic: What techniques are used for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm the fused pyrido-thieno-pyrimidine core and substituent orientation .
- NMR Spectroscopy: Use - and -NMR to verify proton environments and carbon connectivity, particularly for the dichlorophenyl group .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
Advanced: How can structural contradictions between computational predictions and experimental data be resolved?
Methodological Answer:
- Multi-Method Validation: Cross-reference X-ray data with DFT-optimized geometries (e.g., Gaussian software) to identify discrepancies in bond angles or torsional strain .
- Dynamic NMR: Investigate conformational flexibility in solution to explain deviations from static crystal structures .
Basic: What assays are recommended for evaluating biological activity?
Methodological Answer:
- Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria and fungi, with ciprofloxacin as a positive control .
- Enzyme Inhibition: Test kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
Advanced: How can the mechanism of action be elucidated for this compound?
Methodological Answer:
- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamics .
- Gene Expression Profiling: Perform RNA-seq to identify downstream pathways affected by treatment .
Basic: How should researchers validate analytical methods for purity assessment?
Methodological Answer:
- HPLC-MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and compare retention times/spike recovery rates .
- Limit of Detection (LOD): Calibrate using serial dilutions to establish sensitivity thresholds .
Advanced: What strategies improve detection in complex biological matrices?
Methodological Answer:
- Sample Pretreatment: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .
- Tandem Mass Spectrometry (MS/MS): Employ MRM modes to enhance specificity in serum or tissue samples .
Basic: How to analyze contradictory data between theoretical and experimental solubility?
Methodological Answer:
- Hansen Solubility Parameters: Compare predicted (via COSMO-RS) vs. experimental solubility in solvents like DMSO or ethanol .
- Thermodynamic Modeling: Use NRTL or UNIQUAC models to account for activity coefficients in mixed solvents .
Advanced: How can process optimization reduce scalability challenges?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to control exothermic reactions and improve reproducibility .
- Powder Technology: Optimize micronization to enhance dissolution rates for in vivo studies .
Basic: What structural modifications enhance SAR studies?
Methodological Answer:
- Substituent Variation: Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to study electronic effects .
- Scaffold Hopping: Synthesize pyrazolo or imidazo analogs to compare ring system contributions .
Advanced: How to integrate this compound into a broader theoretical framework?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
